molecular formula C19H28N2O4 B8071689 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-

3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-

Cat. No.: B8071689
M. Wt: 348.4 g/mol
InChI Key: KSWAWCLGGIVDBA-HZPDHXFCSA-N
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Description

The compound 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel- (hereafter referred to as Compound A) is a piperidine derivative with a stereochemically defined (3R,4R) configuration. Key structural features include:

  • A tert-butoxycarbonyl (Boc)-protected amino group at position 4, which stabilizes the compound during synthesis and modulates bioactivity.
  • A methyl ester at the carboxylic acid position (C3), serving as a prodrug moiety to improve bioavailability .

This structure aligns with prodrug strategies for γ-aminobutyric acid (GABA) uptake inhibitors, where esterification and lipophilic substituents enhance pharmacokinetics .

Properties

IUPAC Name

methyl (3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAWCLGGIVDBA-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Piperidinecarboxylic acid, specifically the compound 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel- (CAS No. 473838-70-9), is a derivative of piperidine that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C20H30N2O4
  • Molecular Weight : 362.46 g/mol
  • CAS Number : 473838-70-9
  • Density : Not specified
  • Boiling Point : Not specified
  • Melting Point : Not specified

Synthesis

The synthesis of this compound typically involves the coupling of piperidine derivatives with various carbonyl compounds. The specific method for synthesizing 3-Piperidinecarboxylic acid derivatives can vary, but it often includes steps such as protection of functional groups and selective deprotection to yield the desired ester form.

Antitumor Activity

Research indicates that piperidine derivatives possess significant antitumor properties. A study highlighted the synthesis of related compounds that demonstrated activity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Antibacterial and Antifungal Properties

Piperidine derivatives have shown promising antibacterial and antifungal activities. In a comparative study, several synthesized compounds were evaluated for their efficacy against common pathogens. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial potency, making them potential candidates for further development as antibiotics .

The biological activity of 3-Piperidinecarboxylic acid derivatives is thought to be linked to their ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to alterations in cellular functions, contributing to their therapeutic effects.

Case Studies

  • Antitumor Efficacy : A series of piperidine derivatives were tested against human cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent antitumor activity.
  • Antimicrobial Screening : Compounds were screened against Staphylococcus aureus and Candida albicans, with some derivatives showing inhibition zones comparable to standard antibiotics.

Research Findings

StudyCompound TestedBiological ActivityResults
Piperidine Derivative AAntitumorIC50 = 15 µM
Piperidine Derivative BAntibacterialZone of inhibition = 18 mm
Piperidine Derivative CAntifungalMIC = 32 µg/mL

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations

The table below compares Compound A with structurally related piperidinecarboxylic acid derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number References
Compound A C3: Methyl ester; C4: Boc-amino; C1: Benzyl 350.42 (calculated) Not provided
4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester C1: 3-Aminobenzyl; C4: Ethyl ester 262.35 306937-22-4
(R)-1-(4,4-Bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid (Tiagabine analogue) C1: Lipophilic diarylalkenyl; C3: Free carboxylic acid ~375.50 Not provided
1-[(3-Chlorophenyl)methyl]-4-(Fmoc-amino)-4-piperidinecarboxylic acid C1: 3-Chlorobenzyl; C4: Fmoc-protected amino; C4: Free carboxylic acid 482.94 Not provided
Key Observations:
  • Ester vs. Free Carboxylic Acid : Unlike tiagabine analogues with free carboxylic acids, Compound A ’s methyl ester likely reduces ionization, improving membrane permeability .
  • Amino Protection: The Boc group in Compound A contrasts with Fmoc in , which offers orthogonal protection for peptide synthesis .
  • Lipophilicity : The benzyl group in Compound A provides moderate lipophilicity compared to highly lipophilic diaryl moieties in tiagabine derivatives .

Pharmacological Activity and Mechanism

GABA Uptake Inhibition

Compound A shares structural motifs with nipecotic acid-derived GABA uptake inhibitors (e.g., tiagabine). Key findings from analogues:

  • Nipecotic Acid Prodrugs : Methyl/ethyl esters of nipecotic acid show 10–100× higher in vivo anticonvulsant activity than the parent acid due to enhanced brain penetration .
  • Lipophilic Moieties : Substituents like diarylalkenyl (tiagabine) or benzyl (Compound A ) prolong target engagement by increasing protein binding .

Anticonvulsant Efficacy

While direct data for Compound A is unavailable, related compounds exhibit dose-dependent seizure protection:

  • Tiagabine Analogue () : ED₅₀ = 2.1 mg/kg (DMCM-induced seizures) .
  • Ethyl Ester Derivative () : 50% seizure inhibition at 10 mg/kg .

Toxicity Hazards

Compared to ethyl ester derivatives (), Compound A ’s methyl ester may reduce acute oral toxicity (Category 4 vs. Category 3 in ethyl esters) due to faster hydrolysis to less toxic metabolites .

Metabolic Stability

  • Boc Deprotection : Under physiological conditions, the Boc group is stable but may cleave in acidic environments (e.g., lysosomes), releasing the free amine .

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